molecular formula C11H18Cl2N2 B3026308 Benzyl piperazine-D7 diHCl CAS No. 1141738-08-0

Benzyl piperazine-D7 diHCl

Cat. No.: B3026308
CAS No.: 1141738-08-0
M. Wt: 256.22 g/mol
InChI Key: BBUJLUKPBBBXMU-JQGXLDKISA-N
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Description

BZP-d7 (hydrochloride) (CRM), also known as 1-Benzylpiperazine-d7 dihydrochloride, is a certified reference material. It is primarily used as an internal standard for the quantification of 1-Benzylpiperazine by gas chromatography or liquid chromatography-mass spectrometry. 1-Benzylpiperazine is a piperazine derivative with stimulant properties .

Scientific Research Applications

BZP-d7 (hydrochloride) (CRM) is used in various scientific research applications, including:

Future Directions

Benzyl piperazine-D7 diHCl is a chemical compound used in scientific research. It offers unique properties for studying neurological functions and drug interactions.

Relevant Papers A review paper titled “Piperazine based antimicrobial polymers: a review” provides an insight into the current and future perspective for the development of piperazine-based antimicrobial polymers . Another paper titled “Recommended methods for the Identification and Analysis of Piperazines in Seized Materials” provides a comprehensive overview of the methods for identifying and analyzing piperazines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BZP-d7 (hydrochloride) (CRM) involves the deuteration of 1-Benzylpiperazine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the molecular structure .

Industrial Production Methods

Industrial production of BZP-d7 (hydrochloride) (CRM) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then formulated into a solution, typically in methanol, and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BZP-d7 (hydrochloride) (CRM) can undergo various chemical reactions, including:

    Oxidation: The introduction of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: The non-deuterated version of BZP-d7 (hydrochloride) (CRM).

    1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with stimulant properties.

    1-(4-Methoxyphenyl)piperazine: A piperazine derivative with psychoactive effects.

Uniqueness

BZP-d7 (hydrochloride) (CRM) is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of 1-Benzylpiperazine in complex mixtures .

Properties

IUPAC Name

1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;;/h1-5,12H,6-10H2;2*1H/i1D,2D,3D,4D,5D,10D2;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJLUKPBBBXMU-JQGXLDKISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCNCC2)[2H])[2H].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344948
Record name 1-Benzylpiperazine-d7 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141738-08-0
Record name 1-Benzylpiperazine-d7 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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